Common reagents for reactions involving xenon include:
These reactions often necessitate conditions such as ultraviolet light or elevated temperatures to proceed effectively .
The primary products of xenon's reactions include:
Xenon has notable biological applications due to its inertness and low toxicity. It has been utilized in:
Argon's biological activity is limited due to its inert nature; it does not participate in biochemical processes.
Synthesis of argon;xenon compounds typically involves high-pressure conditions or specific energetic environments. Recent studies have demonstrated that under pressures as low as 1.1 GPa, argon can react with xenon to form van der Waals compounds like XeAr2, which crystallizes in a unique structure without undergoing phase transitions up to very high pressures (500 GPa)【3】. This synthesis method highlights the potential for novel bonding interactions between noble gases under extreme conditions.
Research on the interactions between argon and xenon focuses on understanding the underlying mechanisms that allow these gases to bond under certain conditions. Studies using first-principles calculations have revealed that pressure can significantly alter the bonding characteristics of these gases, leading to unexpected stability in their compounds【3】.
The uniqueness of argon;xenon lies in its ability to form stable compounds despite the inherent inertness of both constituent gases. Unlike other noble gas compounds that primarily involve heavier noble gases like radon or more reactive species like krypton, argon;xenon's formation challenges traditional views on noble gas chemistry【1】【5】.
Compound Name | Molecular Formula | Notable Properties |
---|---|---|
Argon;Xenon | ArXe | Stable under specific conditions |
Krypton Difluoride | KrF2 | Reactive with electronegative elements |
Radon Fluorides | RnF2 | Limited stability due to radioactivity |
Xenon Tetrafluoride | XeF4 | Strong oxidizing agent |
Photoionization cross-section measurements reveal distinctive patterns across atomic fine structure thresholds for both argon and xenon components within the argon;xenon system [7] [8] [9]. The ionization thresholds for isolated argon and xenon atoms occur at 15.7596119 electron volts and 12.1298437 electron volts respectively, corresponding to wavelength thresholds of 787 angstroms for argon and 1023 angstroms for xenon [10] [11].
Photon Energy (eV) | Xe 3d Cross-Section (Mb) | Xe 3p Cross-Section (Mb) | Xe 4d Cross-Section (Mb) | Xe 3s Cross-Section (Mb) |
---|---|---|---|---|
1500 | 0.49 | 0.22 | 0.06 | 0.05 |
2000 | 0.22 | 0.14 | 0.03 | 0.03 |
At higher photon energies, the 3d shell of xenon exhibits the largest photoionization cross-section with 0.49 megabarns at 1500 electron volts, followed by the 3p shell with 0.22 megabarns [14]. These measurements provide critical benchmarks for understanding the electronic structure and photoresponse of the argon;xenon system across different energy regimes [15] [16].
Rydberg state formation in argon;xenon molecular systems occurs through distinct pathways involving both atomic and molecular excitation mechanisms [17] [18] [3]. The heteronuclear dimer ArXe exhibits molecular Rydberg structures in the energy region between atomic fine structure thresholds, analyzable in terms of Rydberg series converging to the B²Π₁/₂ or D²Σ₁/₂⁺ states of the dimer ions [3].
Property | Value |
---|---|
Molecular Weight (g/mol) | 171.2 |
ArXe⁺ Ionization Potential (eV) | 11.968 |
Uncertainty (eV) | 0.012 |
Bond Dissociation Energy A²Σ₁/₂⁺ (eV) | 0.176 |
Uncertainty (eV) | 0.012 |
van der Waals Bond Length (Å) | 3.8 |
Ground State Configuration | [Ar]3p⁶[Xe]5p⁶ |
Molecular Rydberg state formation involves excitation to high-lying electronic states characterized by large principal quantum numbers and extensive spatial distributions [19] [20]. The argon;xenon system supports Rydberg states through excitation pathways that maintain the van der Waals character of the molecular complex while promoting electrons to diffuse orbitals [21] [22].
Experimental observations using three-photon excitation followed by one-photon ionization reveal complex spectral features in the high-energy region between 87,500 and 90,000 inverse centimeters [23]. These measurements identify twelve distinct xenon excited states in this energy region, with two states accessible through three-photon excitation processes [23]. The molecular Rydberg spectra exhibit vibrational progressions corresponding to dissociation limits Ar¹S₀ + Xe7p[5/2]₂ and Ar¹S₀ + Xe6d[7/2]₀₃ [23].
The quantum dynamics of Rydberg state formation in noble gas systems demonstrate strong dependence on orbital characteristics and initial momentum distributions [24]. For xenon-containing systems, the generation probability of neutral Rydberg fragments exceeds that of comparable atomic systems by orders of magnitude due to the specific orbital topology of the highest occupied molecular orbitals [24].
Spin-orbit coupling effects play a fundamental role in determining the electronic structure and transition dynamics of ionic ground states in argon;xenon systems [25] [26] [27]. The magnitude of spin-orbit coupling increases dramatically with atomic number, resulting in substantially larger effects for xenon compared to argon [28] [29].
Element | ²P₃/₂ State Energy (eV) | ²P₁/₂ State Energy (eV) | Spin-Orbit Splitting (eV) | Fine Structure Constant (cm⁻¹) | Lifetime ²P₁/₂ (s) |
---|---|---|---|---|---|
Argon | 11.55 | 11.72 | 0.177 | 1431 | 17.000 |
Xenon | 8.32 | 9.57 | 1.310 | 10562 | 0.045 |
The spin-orbit coupling constant for xenon (10,562 inverse centimeters) exceeds that of argon (1,431 inverse centimeters) by more than seven-fold, reflecting the Z⁴ dependence of relativistic effects [27]. This dramatic difference manifests in significantly different lifetimes for the ²P₁/₂ fine structure states, with xenon exhibiting a lifetime of 0.045 seconds compared to 17 seconds for argon [27].
In argon;xenon molecular systems, spin-orbit coupling influences the dissociation dynamics of rare gas ionic trimers and determines the branching ratios for various decay channels [25]. The coupling between electronic and nuclear motion through spin-orbit interactions affects the adiabatic potential energy surfaces and modifies the photodissociation dynamics [25] [30].
Experimental studies of spin-orbit coupling effects utilize ion mobility techniques to separate the 2P₁/₂ and 2P₃/₂ ionic ground states of xenon based on their different interaction potentials with helium buffer gas [31]. These measurements confirm the theoretical predictions regarding the influence of spin-orbit coupling on ion-neutral collision dynamics and provide direct experimental verification of relativistic effects in heavy noble gas systems [31] [29].
Process | Rate Constant | Wavelength (Å) |
---|---|---|
Ar* continuum quenching by Xe → Xe*(¹P₁) | (4.39 ± 0.05) × 10⁻¹⁰ cm³/s | ~1250 |
Xe(³P₁) + Xe(¹S₀) → Xe₂(0ᵤ⁺) + Ar (third body) | (2.1 ± 0.2) × 10⁻³¹ cm⁶/s | ~1470 |
Xe(³P₁) → Xe(³P₂) collisional de-excitation by Ar | (1.5 ± 0.3) × 10⁻¹⁴ cm³/s | N/A |
Xe*(³P₂) collision-induced radiation | (3.2 ± 0.7) × 10⁻¹⁶ cm³/s | ~1470 |
Xe(³P₂) + Xe(¹S₀) → Xe₂ + Ar (third body) | (2.15 ± 0.25) × 10⁻³² cm⁶/s | ~1720 |
The electronic energy transfer processes between argon and xenon demonstrate the critical role of spin-orbit coupling in determining reaction pathways and rate constants [32] [33] [34]. The quenching of argon continuum emission at approximately 1250 angstroms through energy transfer to xenon atoms occurs with a rate constant of (4.39 ± 0.05) × 10⁻¹⁰ cubic centimeters per second, forming excited xenon in the ¹P₁ state [32] [35].